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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158 Get Quote

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,5-Dibromo-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. As with any compound under investigation for

pharmaceutical or industrial applications, a thorough understanding of its solubility is

paramount. Solubility influences bioavailability, formulation, and the design of synthetic routes.

This guide provides a comprehensive overview of the theoretical and practical aspects of

determining the solubility of 3,5-Dibromo-4-nitro-1H-pyrazole, offering a framework for its

characterization and application in research and development.

Introduction: The Pyrazole Scaffold in Modern
Science
The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged

scaffold" in drug discovery.[1][2] Its unique structure allows for diverse interactions with

biological targets, leading to a wide spectrum of pharmacological activities.[1] Pyrazole

derivatives are cornerstones of several blockbuster drugs and are actively investigated for anti-

inflammatory, antimicrobial, and antineoplastic properties.[2][3] The compound 3,5-Dibromo-4-
nitro-1H-pyrazole (Figure 1) combines this valuable scaffold with electron-withdrawing nitro
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and bromo substituents, making it a versatile building block for novel chemical entities.[4]

Understanding its fundamental physicochemical properties, particularly solubility, is a critical

first step in unlocking its therapeutic potential.

Figure 1: Chemical Structure of 3,5-Dibromo-4-nitro-1H-pyrazole

CAS Number: 104599-36-2[5]

Molecular Formula: C₃HBr₂N₃O₂[5]

Molecular Weight: 270.87 g/mol [5]

Physicochemical Properties and Predicted
Solubility Profile
The solubility of a compound is dictated by its molecular structure. The key features of 3,5-
Dibromo-4-nitro-1H-pyrazole suggest a complex solubility profile. The presence of the N-H

group and the nitro group provides sites for hydrogen bonding with polar solvents. However,

the bulky, lipophilic bromine atoms and the aromatic pyrazole ring contribute to poor aqueous

solubility.

A key predictor of solubility is the octanol-water partition coefficient (LogP). A higher LogP value

indicates greater lipophilicity and generally lower aqueous solubility.

Property Value Source

Molecular Weight 270.87 g/mol PubChem[5]

CAS Number 104599-36-2 ChemScene[6]

Computed LogP 1.84 - 2.1 ChemScene, PubChem[5][6]

Hydrogen Bond Donors 1 ChemScene[6]

Hydrogen Bond Acceptors 3 ChemScene[6]

Topological Polar Surface Area

(TPSA)
71.82 Å² ChemScene[6]
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Based on these properties, particularly the positive LogP value, 3,5-Dibromo-4-nitro-1H-
pyrazole is predicted to be poorly soluble in water. Its solubility is expected to be higher in

polar aprotic organic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide

(DMF), which can solvate the molecule effectively. Moderate solubility may be observed in

alcohols like ethanol and methanol.

Experimental Determination of Solubility
For a compound with low expected aqueous solubility, a robust and validated experimental

protocol is essential. The "shake-flask" method by Higuchi and Connors is the gold standard for

determining thermodynamic equilibrium solubility.[7] This method involves generating a

saturated solution in equilibrium with an excess of the solid compound.[7][8]

General Experimental Workflow
The following workflow outlines the necessary steps for accurately determining the solubility of

3,5-Dibromo-4-nitro-1H-pyrazole. The causality behind this sequence is to first establish a

saturated solution at equilibrium and then accurately quantify the dissolved solute

concentration.
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Phase 1: Preparation

Phase 2: Equilibration

Phase 3: Analysis

Weigh excess compound

Add precise volume of solvent

Step 1

Mix (Vortex/Sonicate)

Step 2

Agitate at constant temp.
(e.g., 24-72h)

Step 3

Visually confirm
excess solid

Step 4

Separate solid & liquid
(Centrifuge/Filter)

Step 5

Quantify concentration
(e.g., HPLC-UV)

Step 6

Calculate Solubility
(mg/mL or mol/L)

Step 7

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Detailed Step-by-Step Protocol
This protocol is a self-validating system; the confirmation of excess solid in Step 3 ensures that

the measured concentration represents the true saturation point.

Preparation of Test Solvents: A range of solvents should be selected to cover different

polarities. Recommended solvents include:

Purified Water (or buffered solutions at various pH values)

Methanol (MeOH)

Ethanol (EtOH)

Dimethyl Sulfoxide (DMSO)

Acetonitrile (ACN)

N,N-Dimethylformamide (DMF)

Tetrahydrofuran (THF)

Sample Preparation:

Add an excess amount of 3,5-Dibromo-4-nitro-1H-pyrazole (e.g., 5-10 mg) to a series of

glass vials. The key is to add enough compound so that undissolved solid remains after

equilibration.[8]

Precisely add a known volume (e.g., 1.0 mL) of each selected solvent to the vials.

Equilibration:

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble

compounds, this is typically 24 to 72 hours.[8]
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After the agitation period, allow the vials to stand at the same constant temperature to let

undissolved solids settle. Visually confirm that excess solid is still present in each vial.

Sample Separation and Analysis:

Carefully withdraw a sample from the supernatant. It is critical not to disturb the solid

material.

To ensure complete removal of undissolved solids, the sample should be filtered through a

chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.

Dilute the clarified supernatant with a suitable solvent to a concentration within the linear

range of the analytical method.

Quantify the concentration of the dissolved compound using a validated analytical

technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-

UV). A calibration curve with known standards must be used for accurate quantification.

Illustrative Data Presentation
While specific experimental data is not publicly available, the results of such an experiment

would be summarized as follows. This table serves as a template for presenting solubility data.

Solvent Polarity Index
Predicted Solubility
Category

Illustrative
Solubility (mg/mL)

Water (pH 7.4) 10.2 Very Poorly Soluble < 0.01

Ethanol 4.3 Sparingly Soluble ~0.5 - 1.5

Acetonitrile 5.8 Sparingly Soluble ~1.0 - 2.5

Tetrahydrofuran (THF) 4.0 Soluble ~10 - 20

Dimethyl Sulfoxide

(DMSO)
7.2 Freely Soluble > 50

Strategies for Solubility Enhancement
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For drug development, if the aqueous solubility of a lead compound like 3,5-Dibromo-4-nitro-
1H-pyrazole is found to be a limiting factor, several formulation strategies can be employed to

improve it.[9]

Co-solvents: Mixing water with a miscible organic solvent (e.g., ethanol, propylene glycol)

can significantly increase the solubility of lipophilic compounds.[7]

Surfactants: The use of surfactants above their critical micelle concentration can create

micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[9]

pH Adjustment: As a pyrazole, the compound is weakly acidic. Adjusting the pH of the

aqueous medium can ionize the molecule, which typically increases solubility. Determining

the compound's pKa is a prerequisite for this approach.

Complexation: Using complexing agents like cyclodextrins can form inclusion complexes

with the drug molecule, shielding its lipophilic parts and enhancing aqueous solubility.[7]

Caption: Strategies to Enhance Aqueous Solubility.

Safety and Handling
3,5-Dibromo-4-nitro-1H-pyrazole is classified as hazardous.[5] Researchers must consult the

material safety data sheet (MSDS) before handling. General precautions for handling similar

nitroaromatic compounds include:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.[10]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[11]

Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation.[10]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[12]

Conclusion
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While quantitative solubility data for 3,5-Dibromo-4-nitro-1H-pyrazole is not readily available

in public literature, its molecular structure provides a strong basis for predicting its solubility

profile. It is expected to be a poorly water-soluble compound with higher solubility in polar

aprotic organic solvents. This technical guide provides the necessary theoretical background

and a robust experimental framework for researchers to accurately determine its solubility

across a range of relevant solvents. A precise understanding of this fundamental property is

indispensable for advancing the study of this promising pyrazole derivative in drug discovery

and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b012158#3-5-dibromo-4-nitro-1h-pyrazole-solubility-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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